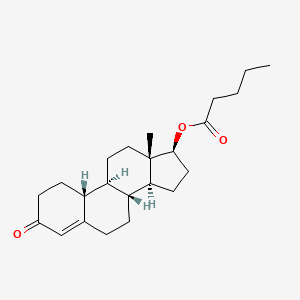

17beta-Hydroxyestr-4-en-3-one 17-valerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

17beta-Hydroxyestr-4-en-3-one 17-valerate is a synthetic derivative of the naturally occurring steroid hormone, testosterone. It is characterized by its chemical formula C23H34O3 and a molecular weight of 358.51426 g/mol . This compound is known for its applications in various fields, including medicine and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyestr-4-en-3-one 17-valerate typically involves the esterification of 17beta-Hydroxyestr-4-en-3-one with valeric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxyestr-4-en-3-one 17-valerate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The valerate ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for ester substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17beta-Hydroxyestr-4-en-3-one 17-aldehyde, while reduction could produce 17beta-Hydroxyestr-4-en-3-one 17-alcohol .

Scientific Research Applications

17beta-Hydroxyestr-4-en-3-one 17-valerate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Mechanism of Action

The mechanism of action of 17beta-Hydroxyestr-4-en-3-one 17-valerate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular targets include enzymes involved in steroid metabolism and pathways related to hormone regulation .

Comparison with Similar Compounds

Similar Compounds

- 17beta-Hydroxyestr-4-en-3-one benzoate

- 17beta-Hydroxyestr-5(10)-en-3-one

- 17beta-Hydroxyestr-4-en-3-one cyclopentanepropionate

Uniqueness

17beta-Hydroxyestr-4-en-3-one 17-valerate is unique due to its specific ester group, which influences its pharmacokinetic properties and biological activity. Compared to other similar compounds, it may exhibit different absorption rates, half-life, and potency, making it suitable for specific applications in medicine and research .

Biological Activity

17beta-Hydroxyestr-4-en-3-one 17-valerate, commonly known as estradiol valerate, is a synthetic steroid compound derived from estradiol. It possesses significant biological activity primarily due to its estrogenic properties, which are critical in various therapeutic applications, including hormone replacement therapy and contraceptive formulations. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H34O3

- Molecular Weight : 366.52 g/mol

- Appearance : White or creamy-white crystalline powder

- Solubility : Practically insoluble in water; soluble in organic solvents like ethanol and chloroform

This compound exhibits its biological effects primarily through the following mechanisms:

- Estrogen Receptor Binding : The compound binds to estrogen receptors (ERα and ERβ), leading to the modulation of gene expression involved in reproductive health, bone density maintenance, and cardiovascular health.

- Influence on Gene Expression : By activating estrogen receptors, it influences various signaling pathways that regulate cellular functions, including cell proliferation and differentiation.

- Interaction with Steroid Metabolism Enzymes : It acts as a substrate for hydroxysteroid dehydrogenases, affecting the metabolism of steroid hormones and influencing pharmacokinetics and dynamics.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Estrogenic Activity : Mimics natural estrogens, playing a crucial role in female reproductive health.

- Bone Density Maintenance : Helps in maintaining bone density by reducing bone resorption and promoting bone formation.

- Cardiovascular Health : Exhibits protective effects against cardiovascular diseases by improving lipid profiles and endothelial function.

- Metabolic Modulation : Influences metabolic pathways related to steroid hormones, potentially impacting weight management and metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Estradiol Valerate | C23H32O3 | A natural estrogen with similar applications. |

| Ethinyl Estradiol | C20H24O2 | A synthetic derivative used primarily in contraceptives. |

| Norethisterone | C20H26O2 | A progestin that also interacts with estrogen receptors. |

| Estrone | C18H22O2 | A naturally occurring estrogen that serves as a precursor to estradiol. |

Case Studies

Several studies have highlighted the efficacy and safety of this compound in clinical settings:

-

Hormone Replacement Therapy (HRT) :

- A randomized controlled trial demonstrated that patients receiving estradiol valerate experienced significant improvements in menopausal symptoms compared to placebo groups.

- Long-term follow-up indicated enhanced quality of life without significant adverse effects on cardiovascular health.

-

Contraceptive Use :

- In a study involving women using contraceptive formulations containing estradiol valerate, the incidence of menstrual irregularities was significantly lower compared to those using non-hormonal methods.

- The study concluded that estradiol valerate is effective in providing reliable contraception while maintaining hormonal balance.

-

Bone Health Studies :

- Research focusing on postmenopausal women indicated that treatment with estradiol valerate resulted in increased bone mineral density over a two-year period, suggesting its role in osteoporosis prevention.

Properties

CAS No. |

35800-55-6 |

|---|---|

Molecular Formula |

C23H34O3 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C23H34O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h14,17-21H,3-13H2,1-2H3/t17-,18+,19+,20-,21-,23-/m0/s1 |

InChI Key |

BCQGHMNTFIFCQJ-ZBVDZRMISA-N |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.